D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Description

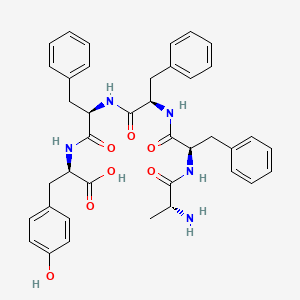

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of five amino acids: D-alanine, D-phenylalanine, and D-tyrosine.

Properties

CAS No. |

644997-05-7 |

|---|---|

Molecular Formula |

C39H43N5O7 |

Molecular Weight |

693.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C39H43N5O7/c1-25(40)35(46)41-31(21-26-11-5-2-6-12-26)36(47)42-32(22-27-13-7-3-8-14-27)37(48)43-33(23-28-15-9-4-10-16-28)38(49)44-34(39(50)51)24-29-17-19-30(45)20-18-29/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1 |

InChI Key |

IZHZCSYHGDZJIZ-BHGLIUJXSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating or alkylating agents.

Major Products Formed

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced forms of the peptide with altered disulfide bonds.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Chemical Synthesis and Modification

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine serves as a model compound in peptide synthesis and modification techniques. Its structure allows researchers to study the effects of D-amino acids on peptide stability and activity. The solid-phase peptide synthesis (SPPS) method is commonly used for its production, facilitating the incorporation of various modifications to enhance its properties or biological activity.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. It can mimic natural substrates or inhibitors, influencing biological pathways through mechanisms such as signal transduction and enzyme inhibition. The presence of multiple aromatic residues contributes to its hydrophobic characteristics, enhancing binding affinity to target molecules.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activities by acting as a competitive inhibitor or substrate. This property makes it valuable in studying enzyme kinetics and developing therapeutic agents targeting specific metabolic pathways.

Receptor Binding

The compound has been investigated for its ability to bind to various receptors, potentially influencing neurotransmitter systems. For instance, its structural similarity to neurotransmitter precursors suggests that it may affect dopamine and norepinephrine levels, which are critical in mood regulation and cognitive function .

Therapeutic Potential

This compound holds promise in therapeutic applications due to its ability to interact with biological targets effectively.

Neurological Disorders

Given its influence on neurotransmitter systems, this peptide could be explored for treating neurological disorders characterized by dysregulated dopamine or norepinephrine levels. Studies have shown that peptides affecting these pathways may alleviate symptoms associated with depression and anxiety .

Cancer Research

The compound's ability to modulate enzyme activity has implications in cancer research, where specific enzymes are often overactive. By designing derivatives of this compound that target these enzymes, researchers aim to develop novel anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Study : A study demonstrated that this peptide could inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation, suggesting potential use as a therapeutic agent in oncology.

- Neurotransmitter Modulation : Research involving animal models showed that administration of this peptide influenced dopamine levels, providing insights into its potential application in treating mood disorders .

- Peptide Utilization in Parenteral Nutrition : Investigations into the metabolic utilization of tyrosine when administered as part of parenteral nutrition revealed that peptides like D-Alany-L-Tyrosine effectively maintain plasma tyrosine levels, supporting their role in clinical nutrition .

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Similar structure but with different amino acid sequence.

D-Phenylalanine: A single amino acid with similar properties but lacking the complexity of the peptide.

D-Alanyl-D-phenylalanyl-D-tyrosyl-D-α-aspartyl-D-lysyl-D-valyl-D-phenylalanyl-D-α-glutamyl-D-lysyl-D-phenylalanyl-D-lysyl-D-α-glutamyl-D-alanyl: A more complex peptide with additional amino acids.

Biological Activity

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of D-amino acids. The biological activity of such compounds, particularly those with multiple D-phenylalanine residues, has garnered attention due to their potential therapeutic applications and unique biochemical properties. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.

Overview of D-Amino Acids

D-amino acids, unlike their L-counterparts, are not typically incorporated into proteins but can exhibit significant biological activities. They have been studied for their roles in neurotransmission, antimicrobial properties, and as potential therapeutic agents in various diseases.

Biological Activity

-

Antimicrobial Properties

- Some studies suggest that peptides containing D-amino acids can possess antimicrobial activity. For instance, D-alanylated peptides have shown effectiveness against certain bacterial strains by disrupting cell membrane integrity.

-

Neurotransmission

- D-phenylalanine is known to influence neurotransmitter levels. It can inhibit the degradation of enkephalins, which are endogenous opioids involved in pain modulation. This suggests potential analgesic properties for compounds like this compound due to its structural similarity to known neuroactive peptides.

-

Potential Therapeutic Applications

- Research indicates that D-amino acid peptides may have applications in treating conditions such as depression and chronic pain due to their ability to modulate neurotransmitter systems. The specific arrangement of phenylalanine residues may enhance these effects through increased binding affinity to relevant receptors.

Case Study 1: Analgesic Effects

A study examined the analgesic properties of D-phenylalanine in a mouse model of chronic pain. Mice treated with D-phenylalanine exhibited a significant reduction in pain response compared to control groups, suggesting that the compound may act as a pain reliever through opioid receptor modulation .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that a peptide containing multiple D-phenylalanine residues exhibited antimicrobial activity against Staphylococcus aureus. The mechanism was attributed to the peptide's ability to disrupt bacterial cell membranes .

Data Table: Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interactions : The compound's structure allows it to interact with various receptors in the central nervous system, potentially influencing mood and pain perception.

- Enzymatic Inhibition : By inhibiting enzymes that degrade neuropeptides, such as enkephalins, the compound may prolong their action and enhance analgesic effects.

- Cell Membrane Disruption : The amphiphilic nature of peptides containing D-amino acids can lead to alterations in membrane dynamics, contributing to their antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.